(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Description
The compound (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a heterocyclic enamide featuring a 1,2,5-oxadiazole (furazan) core linked to a thiophene moiety and a 4-methylphenyl-substituted α,β-unsaturated carbonyl group. The oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O2S/c1-11-4-6-12(7-5-11)8-9-14(20)17-16-15(18-21-19-16)13-3-2-10-22-13/h2-10H,1H3,(H,17,19,20)/b9-8+ |
InChI Key |
ARMUOQAMUPZJIK-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the core structures. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide , a derivative of chalcone, exhibits significant biological activity due to its unique structural components, including a thiophene ring and an oxadiazole moiety. Chalcones are known for their diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This configuration contributes to its reactivity and potential bioactivity, particularly in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of chalcone, including this compound, demonstrate cytotoxic effects against various cancer cell lines . Studies have shown that compounds with similar structures can inhibit the growth of human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism often involves the induction of apoptosis through pathways involving caspases and other pro-apoptotic factors .
Antimicrobial Properties
Chalcone derivatives are also recognized for their antimicrobial activities . The presence of the thiophene and oxadiazole rings enhances the compound's ability to inhibit bacterial growth. For instance, studies have reported that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties , which are common among chalcone derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Immunomodulatory Effects
Research has suggested potential immunomodulatory effects , where similar oxadiazole-containing compounds have been shown to regulate immune responses. This includes modulation of T-cell proliferation and cytokine production, which could be beneficial in treating autoimmune diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Hydroxychalcone | Structure | Antioxidant, anti-inflammatory | Hydroxyl group enhances solubility |
| 2',4'-Dihydroxychalcone | Structure | Anticancer, antimicrobial | Two hydroxyl groups increase reactivity |
| 3,5-Dimethylchalcone | Structure | Antimicrobial | Methyl groups alter lipophilicity |
The unique combination of a thiophene ring and a methyl-substituted phenyl group in This compound may confer distinct pharmacological properties compared to other chalcones.
Case Studies
- Cytotoxicity Assays : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In vitro assays showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats revealed that the compound significantly reduced inflammation markers when compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and synthetic approaches between the target compound and its analogs:
Key Observations:
- Core Heterocycles: The 1,2,5-oxadiazole core in the target compound contrasts with pyrimidin-2-ol () and thiazole () cores in analogs.
- Substituent Effects : The 4-methylphenyl group in the target compound may enhance lipophilicity compared to fluorophenyl or nitro-substituted analogs, affecting solubility and bioavailability .
- Synthesis Methods : While the target compound’s synthesis is inferred, analogs employ diverse strategies such as cyclocondensation () and metal-catalyzed cross-coupling (). The use of T3P® as a coupling reagent in suggests efficient amide bond formation, which could be applicable to the target compound .
Crystallographic and Structural Insights
Crystallography software like SHELX and OLEX2 () are widely used for structural determination of similar compounds. For example:
- Pyrimidin-2-ol derivatives () likely utilize hydrogen bonding (N–H···O/S) for crystal packing, akin to the thiocarbonohydrazide compound in , which forms hexamers via N–H···S interactions .
- The oxadiazole-thiophene framework in the target compound may exhibit planar geometry, enhancing π-π stacking interactions, a feature critical in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
